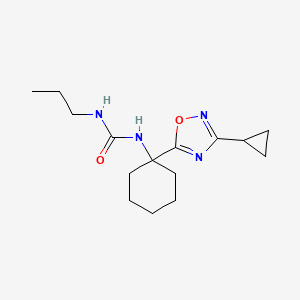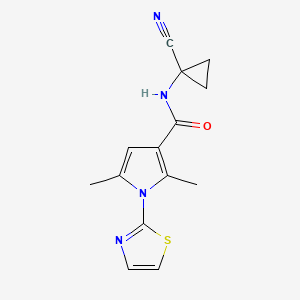
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide, also known as CP-94,253, is a compound that has been extensively studied for its potential therapeutic applications. CP-94,253 is a small molecule that belongs to the class of pyrrole carboxamide compounds. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain-related disorders.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have potent analgesic and anti-inflammatory properties. It has also been found to have anti-tumor activity. In addition, this compound has been found to modulate the activity of ion channels, which are responsible for the transmission of pain signals. By modulating the activity of these ion channels, this compound reduces the transmission of pain signals, thereby reducing pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of various pain-related disorders. In addition, this compound has been found to have anti-tumor activity, making it a potential candidate for the treatment of cancer. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide. One of the future directions is to investigate the potential of this compound as a treatment for various pain-related disorders, such as neuropathic pain and inflammatory pain. Another future direction is to investigate the potential of this compound as a treatment for cancer. In addition, future research could focus on developing more efficient synthesis methods for this compound, which would make it more accessible for research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethylpyrrole-3-carboxylic acid, which is converted to its corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 2-aminothiazole to form the corresponding amide. Finally, the amide is reacted with cyanocyclopropane in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain-related disorders. In addition to its analgesic and anti-inflammatory properties, this compound has also been found to have anti-tumor activity, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-7-11(12(19)17-14(8-15)3-4-14)10(2)18(9)13-16-5-6-20-13/h5-7H,3-4H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVSWEXIHQUOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CS2)C)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

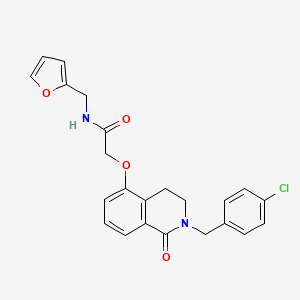
![2-[[5-(2,6-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2573870.png)
![1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2573872.png)
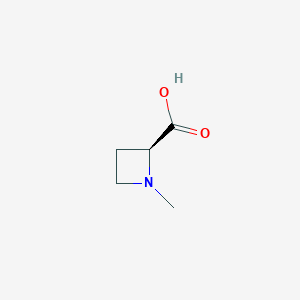
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2573880.png)
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)

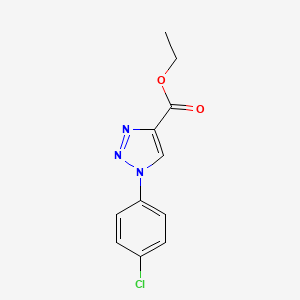


![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)
